Harmine

Neurodegeneration Kinase biology Diabetes

Harmine (Telepathine) is a naturally occurring β-carboline alkaloid and a potent, reversible inhibitor of monoamine oxidase A (MAO-A). Beyond its MAO inhibitory activity, harmine is a well-characterized, ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 343-27-1; 442-51-3
Cat. No. B15573885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmine
CAS343-27-1; 442-51-3
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
InChIKeyBXNJHAXVSOCGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Harmine (CAS 343-27-1) Procurement Guide: Beta-Carboline Alkaloid for DYRK1A and MAO-A Research


Harmine (Telepathine) is a naturally occurring β-carboline alkaloid and a potent, reversible inhibitor of monoamine oxidase A (MAO-A) [1]. Beyond its MAO inhibitory activity, harmine is a well-characterized, ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [2]. This dual pharmacology makes it a critical tool compound for research in neurodegeneration, oncology, and diabetes.

Why a Generic Beta-Carboline Cannot Substitute for Harmine


Despite structural similarities, simple in-class substitution of harmine with analogs like harmaline or harmane is scientifically invalid. A direct comparison reveals that harmine uniquely balances potent DYRK1A inhibition with MAO-A inhibition, a profile not replicated by its closest analogs [1]. Specifically, harmaline exhibits a 20-fold higher DYRK1A:MAO-A IC50 ratio, indicating much weaker DYRK1A engagement at MAO-A inhibitory concentrations [1]. Conversely, harmine's low oral bioavailability necessitates specific formulation or delivery strategies not required for harmaline, which has a significantly higher bioavailability but a different mechanism of transport [2]. These quantitative differences in target engagement and drug disposition mean that one alkaloid cannot be a drop-in replacement for another in rigorous experimental protocols.

Quantitative Differentiation of Harmine from its Closest Analogs


Balanced DYRK1A and MAO-A Inhibition Defines Harmine's Unique Kinase Profile

Harmine is distinguished from harmaline by its balanced inhibition of DYRK1A and MAO-A. The DYRK1A:MAO-A IC50 ratio for harmine is 1.2, indicating nearly equipotent activities on these two targets. In stark contrast, harmaline has a ratio of 26.1, signifying that its MAO-A inhibition is over 20-fold more potent than its DYRK1A inhibition [1]. This is a critical differentiator for applications requiring DYRK1A inhibition without complete MAO-A shutdown, making harmine the more suitable scaffold.

Neurodegeneration Kinase biology Diabetes

Superior Wild-Type Topoisomerase I Inhibition Compared to Harmaline and Harmane

In a direct comparison of topoisomerase I (Topo I) inhibition, harmine demonstrates significantly greater potency than its analogs. Its IC50 of 0.075 µM against wild-type Topo I is 61-fold lower than that of harmaline (IC50 = 4.59 µM) and 24-fold lower than that of harmane (IC50 = 1.82 µM) [1]. This superior activity places harmine as the most potent naturally occurring β-carboline Topo I inhibitor among the tested analogs, a key differentiator for anticancer research.

Oncology DNA damage Chemotherapy

Low Oral Bioavailability Necessitates Specific Delivery Strategies Compared to Harmaline

Harmine and harmaline exhibit drastically different oral bioavailability. The absolute oral bioavailability (F-value) of harmine in rats is approximately 3-5%, whereas for harmaline it ranges from 25-63% [1]. This difference is mechanistically linked to harmine being a substrate for the efflux transporter MRP2, resulting in a higher efflux ratio and lower absorption [2]. This pharmacokinetic distinction means that in vivo experiments with harmine require careful consideration of delivery methods or co-administration with MRP2 inhibitors like probenecid to achieve adequate exposure, a consideration not as critical for harmaline.

Pharmacokinetics ADME Drug delivery

Unique Induction of Human Pancreatic Beta-Cell Proliferation via DYRK1A

Harmine possesses a unique functional profile among DYRK1A inhibitors: it not only induces adult human pancreatic beta-cell proliferation but also enhances their differentiation and function [1]. While other DYRK1A inhibitors or analogs like harmaline may inhibit the kinase, they do not consistently demonstrate this dual proliferative and differentiating effect. This property has been validated in vitro and in vivo, establishing harmine as the benchmark small molecule for beta-cell regeneration research [2]. This functional phenotype is a direct result of its specific DYRK1A inhibition, a target whose inhibition by harmaline is 20-fold less relevant.

Diabetes Beta-cell regeneration DYRK1A

High-Impact Application Scenarios for Harmine Based on Evidence


DYRK1A-Focused Neurodegeneration and Diabetes Research

For studies where DYRK1A is the primary target, harmine is the superior choice over harmaline. Its DYRK1A:MAO-A IC50 ratio of 1.2 ensures that at concentrations required to inhibit DYRK1A, MAO-A is co-inhibited, a known and manageable polypharmacology [1]. In contrast, harmaline's DYRK1A inhibition is 20-fold weaker than its MAO-A activity, making it an imprecise tool for DYRK1A-specific investigations. This defines harmine as the standard probe for DYRK1A biology in both neurodegenerative models and in the discovery of beta-cell regenerative therapies.

Anticancer Research Leveraging Topoisomerase I Inhibition

Harmine's 61-fold greater potency against wild-type topoisomerase I compared to harmaline makes it the preferred natural product hit for developing Topo I-targeted therapies [1]. Its IC50 of 75 nM is in a therapeutically relevant range. Researchers studying the interplay between Topo I inhibition, DNA damage response, and apoptosis in cancer cells will find harmine a far more potent starting point than its analogs, requiring a lower concentration to achieve desired mechanism-based effects.

In Vivo Beta-Cell Regeneration with Specialized Formulation

Harmine's unique ability to induce human beta-cell proliferation and differentiation makes it irreplaceable for this application [1]. However, its low oral bioavailability (F=~3%) necessitates specialized delivery solutions [2]. A highly effective scenario involves co-formulating or co-administering harmine with an MRP2 inhibitor like probenecid to enhance bioavailability, a strategy proven to increase its systemic exposure. This scenario directly stems from the evidence of harmine's unique functional phenotype and its specific pharmacokinetic challenges.

Pharmacokinetic and Drug-Drug Interaction Studies as an MRP2 Substrate

Harmine is a valuable tool for studying the role of the MRP2 efflux transporter in drug disposition, unlike harmaline which is not a primary Mrp2 substrate [1]. Research groups investigating transporter-mediated drug resistance or looking to use a probe substrate for MRP2 activity in vitro (e.g., Caco-2 or MDCK cell monolayers) can specifically select harmine for this purpose. Its well-characterized transport profile, where application of MRP2 inhibitors increases absorption, makes it a defined chemical probe for transporter biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.